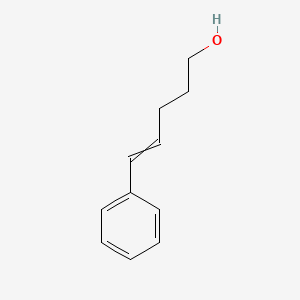

(E)-5-phenylpent-4-en-1-ol

Description

(E)-5-Phenylpent-4-en-1-ol (CAS: 13159-16-5) is an unsaturated alcohol characterized by a phenyl group attached to the fourth carbon of a pentenol chain in an E-configuration. Its molecular formula is C₁₁H₁₄O, with a molecular weight of 162.23 g/mol .

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

5-phenylpent-4-en-1-ol |

InChI |

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2 |

InChI Key |

QBQBSEZWJAWWCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-5-phenylpent-4-en-1-ol can be synthesized through the reduction of 5-phenyl-4-pentenyl-hydroperoxide using peroxidase enzymes. The reaction conditions typically involve the use of solid-phase extraction for rapid isolation and HPLC for quantification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves enzymatic reduction processes, which are scalable for industrial applications. The use of solid-phase extraction and HPLC ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: (E)-5-phenylpent-4-en-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: Further reduction can lead to the formation of saturated alcohols.

Substitution: It can participate in nucleophilic substitution reactions, especially at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of phenyl-pentenal or phenyl-pentanone.

Reduction: Formation of 5-phenyl-pentanol.

Substitution: Formation of various substituted phenyl-pentenol derivatives

Scientific Research Applications

(E)-5-phenylpent-4-en-1-ol has diverse applications in scientific research:

Chemistry: Used as a fluorescent dye to determine the kinetic properties of heme-containing and non-heme peroxidases

Biology: Employed in studies involving oxidative stress and enzyme kinetics.

Medicine: Potential use in diagnostic assays due to its fluorescent properties.

Industry: Utilized in the development of new fluorescent probes for environmental monitoring and food safety

Mechanism of Action

The mechanism of action of (E)-5-phenylpent-4-en-1-ol involves its role as a substrate for peroxidase enzymes. It undergoes reduction by peroxidases, which can be monitored through its fluorescent properties. The molecular targets include heme-containing and non-heme peroxidases, and the pathways involved are primarily related to oxidative stress and redox reactions .

Comparison with Similar Compounds

Positional and Stereoisomers

(E)-5-Phenylpent-4-en-1-ol is compared to its isomers and analogs (Table 1):

Key Findings :

- The E-isomer (5a) dominates due to reduced steric clash between the phenyl group and hydroxyl .

- Substituents like methoxy (6a) alter electronic properties but retain 5-exo cyclization behavior .

Substituted Phenyl Derivatives

Bromophenyl and Methylphenyl Analogs

- However, synthetic routes are well-documented .

Reactivity in Cyclocarbonylation Reactions

This compound undergoes 5-exo-trig cyclization with Pd(OCOCF₃)₂/dppp catalysts to form γ-lactones (46% yield, 3.5:1 diastereoselectivity) . In contrast:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.